N-(2-chlorobenzyl)-1-phenylmethanesulfonamide
Description
N-(2-chlorobenzyl)-1-phenylmethanesulfonamide is an organic compound that features a sulfonamide group attached to a phenyl ring and a 2-chlorobenzyl group
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-14-9-5-4-8-13(14)10-16-19(17,18)11-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFLFIDRHHJHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-phenylmethanesulfonamide typically involves the reaction of 2-chlorobenzylamine with phenylmethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reactors and more efficient purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized sulfonamide derivatives.
Reduction: Reduced amine derivatives.
Hydrolysis: Corresponding amine and sulfonic acid.
Scientific Research Applications
N-(2-chlorobenzyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent and enzyme inhibitor.
Biological Research: Used in studies involving enzyme inhibition and protein interactions.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase, an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . This inhibition can lead to antimicrobial effects by disrupting essential metabolic pathways in bacteria.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-substituted hydroxamates: These compounds also exhibit enzyme inhibitory activity and antimicrobial properties.
Phenylmethanesulfonamide derivatives: Similar in structure but may have different substituents on the benzyl group, leading to variations in activity and applications.
Uniqueness
N-(2-chlorobenzyl)-1-phenylmethanesulfonamide is unique due to its specific combination of a 2-chlorobenzyl group and a phenylmethanesulfonamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential antimicrobial activity make it a compound of significant interest in various research fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
